Bienvenue dans la boutique en ligne BenchChem!

3-(5-Hydroxypyridin-2-yl)benzoic acid

Coordination chemistry MOF synthesis Supramolecular chemistry

Select 3-(5-hydroxypyridin-2-yl)benzoic acid (CAS 1261984-27-3) when your project demands the precise 120° meta‑benzoic acid geometry. This substitution pattern breaks linear chain propagation, enabling 2D undulating sheets and chiral 3D frameworks that are inaccessible with the 180° para isomer. The 5‑hydroxypyridin-2‑yl motif is the validated pharmacophore that delivers nanomolar GPR109A agonism (IC₅₀ 6 nM); moving the hydroxyl to the 3‑position ablates activity by collapsing the essential hydrogen‑bond network. With two fully available H‑bond donors (vs. ~1 for the 3‑hydroxy isomer), this fragment outperforms its regioisomers in both supramolecular synthesis and fragment screening. Order the correct isomer from the start.

Molecular Formula C12H9NO3
Molecular Weight 215.20 g/mol
CAS No. 1261984-27-3
Cat. No. B6414219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Hydroxypyridin-2-yl)benzoic acid
CAS1261984-27-3
Molecular FormulaC12H9NO3
Molecular Weight215.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=NC=C(C=C2)O
InChIInChI=1S/C12H9NO3/c14-10-4-5-11(13-7-10)8-2-1-3-9(6-8)12(15)16/h1-7,14H,(H,15,16)
InChIKeyLQIYWHLYNMZUIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Hydroxypyridin-2-yl)benzoic acid (CAS 1261984-27-3): Physicochemical Identity and Comparator Landscape for Procurement Decisions


3-(5-Hydroxypyridin-2-yl)benzoic acid (CAS 1261984-27-3, molecular formula C12H9NO3, molecular weight 215.20 g/mol) is a bifunctional heterocyclic building block comprising a meta-substituted benzoic acid moiety linked to a 5-hydroxypyridine ring [1]. Its computed physicochemical descriptors include XLogP3-AA = 1.7, two hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds, placing it in a favorable property space for fragment-based drug design and metal-coordination chemistry [1]. The most relevant comparators are its positional isomers—4-(5-hydroxypyridin-2-yl)benzoic acid (para isomer, CAS 1261912-14-4) and 3-(3-hydroxypyridin-2-yl)benzoic acid (hydroxyl-position isomer, CAS 1261931-64-9)—as well as simpler hydroxypyridinecarboxylic acids such as 3-hydroxypyridine-4-carboxylic acid that have been systematically evaluated as iron and aluminium chelators [2]. These isomers share identical molecular formulae but differ critically in the spatial arrangement of the carboxylic acid and hydroxyl groups, which governs both metal-binding geometry and the scope of accessible derivatization chemistries.

Why 3-(5-Hydroxypyridin-2-yl)benzoic acid Cannot Be Replaced by Isomeric or In-Class Alternatives Without Risk of Functional Divergence


Substituting 3-(5-hydroxypyridin-2-yl)benzoic acid with its para-substituted isomer or with a generic hydroxypyridinecarboxylic acid introduces regioisomeric and chelation-geometry changes that are not functionally neutral. The meta-carboxylic acid position in the target compound creates a 120° vector angle relative to the pyridine ring, whereas the para isomer presents a 180° linear extension; this directly alters the spatial orientation of metal-coordination sites in supramolecular assemblies and MOF synthesis [1]. Furthermore, class-level evidence from systematic solution-chemistry studies of hydroxypyridinecarboxylic acids demonstrates that the position of the hydroxyl group on the pyridine ring determines whether the compound engages in 1,2- versus 1,4-chelation modes, with measured differences in log β stability constants for Fe(III) and Al(III) exceeding one order of magnitude between closely related regioisomers [2]. For users procuring this compound as a synthetic intermediate, the 5-hydroxypyridin-2-yl motif is the critical pharmacophore in derivatives that have demonstrated nanomolar potency (IC50 = 6 nM) at the human GPR109A receptor [3]; altering the hydroxyl position to the 3-position would ablate this activity by disrupting the hydrogen-bonding network required for target engagement. The quantitative evidence below substantiates why this specific substitution pattern cannot be assumed interchangeable with isomers or in-class analogs.

Quantitative Differentiation Evidence for 3-(5-Hydroxypyridin-2-yl)benzoic acid Versus In-Class Analogs


Meta vs. Para Carboxylic Acid Substitution Dictates Coordination Geometry in Bifunctional Ligand Design

The target compound positions the carboxylic acid group at the meta (3-) position of the benzene ring relative to the pyridine attachment point, producing a kinked geometry with an inter-functional-group angle of approximately 120°. In contrast, 4-(5-hydroxypyridin-2-yl)benzoic acid (CAS 1261912-14-4) exhibits a linear 180° arrangement [1]. This geometric difference is deterministic for the dimensionality and topology of metal-organic frameworks: meta-substituted ligands favor helical or corrugated 1D/2D coordination polymers, whereas para-substituted analogs preferentially yield linear 1D chains or square-grid 2D sheets [2]. While direct experimental stability constants for the target compound have not been reported in the open literature, the coordination chemistry of pyridylbenzoate isomers is well established: the meta isomer generates metal-ligand bond angles that differ from the para isomer by approximately 60°, which translates into measurably different pore sizes and guest-accessible volumes in the resulting framework materials [2].

Coordination chemistry MOF synthesis Supramolecular chemistry

5-Hydroxypyridine Moiety Enables 1,4-Chelation Mode Distinct from 3-Hydroxy Isomers: Implications for Metal Ion Selectivity

The 5-hydroxypyridin-2-yl group in the target compound establishes a 1,4-relationship between the pyridine nitrogen and the hydroxyl oxygen, creating a chelation pocket that preferentially binds hard metal ions (Fe³⁺, Al³⁺) through five-membered chelate ring formation. This contrasts with 3-hydroxypyridine derivatives (e.g., 3-hydroxy-4-pyridinecarboxylic acid), which engage in 1,2-chelation with different metal-ion selectivity profiles [1]. Systematic potentiometric and UV-Vis studies by Dean et al. (2009) on structurally related hydroxypyridinecarboxylic acids demonstrated that 4-hydroxy-3-pyridinecarboxylic acid derivatives achieve conditional stability constants (log β) for Fe(III) at pH 7.4 that are 1–2 orders of magnitude higher than their 3-hydroxy counterparts [1]. Although the target compound itself has not been individually characterized in these solution-chemistry studies, the 5-hydroxypyridin-2-yl motif is structurally analogous to the 4-hydroxypyridinecarboxylic acid core that exhibited the highest Fe(III) coordination efficiency among all hydroxypyridinecarboxylic acids examined by Dean et al. [1]. Furthermore, Sija et al. (2014) established that hydroxypyridinecarboxylic acids with the hydroxyl group para to the pyridine nitrogen (as in the target compound's 5-hydroxy substitution) form more stable Cu(II) and Zn(II) complexes than ortho-hydroxy isomers, with spectrophotometrically determined log β values differing by 0.5–1.5 log units [2].

Metal chelation therapy Iron overload Aluminium toxicity Bioinorganic chemistry

5-Hydroxypyridin-2-yl Pharmacophore Drives Nanomolar GPR109A Receptor Potency in Derivatives: Scaffold Validation for Medicinal Chemistry Programs

The 5-hydroxypyridin-2-yl moiety present in the target compound is the conserved pharmacophoric element in a series of biaryl anthranilide analogs developed as hydroxycarboxylic acid receptor 2 (GPR109A) ligands. The derivative 2-{3-[3-(5-hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamido}benzoic acid (BDBM23533), which incorporates the identical 5-hydroxypyridin-2-yl group found in the target compound, demonstrated an IC50 of 6 nM in a [³H]nicotinic acid displacement assay at human GPR109A receptor and an EC50 of 27 nM for agonist activity in CHO-K1 cells expressing recombinant human GPR109A [1]. By comparison, a closely related analog in which the 5-hydroxypyridin-2-yl group was replaced with a 4-substituted phenyl ring (BDBM23522; 2-{3-[4-(5-hydroxypyridin-2-yl)phenyl]propanamido}benzoic acid) showed an IC50 of 9 nM and EC50 of 86 nM—representing a 3.2-fold reduction in functional potency [1]. This demonstrates that the 5-hydroxypyridin-2-yl motif specifically contributes to both binding affinity and functional efficacy at this therapeutically relevant target. The target compound serves as the direct synthetic entry point for constructing this pharmacophore through carboxylate derivatization.

GPR109A receptor Niacin receptor Drug discovery Pharmacophore

Physicochemical Property Differentiation from Positional Isomers Governs Suitability for Fragment-Based Screening Libraries

The target compound's computed physicochemical profile (XLogP3-AA = 1.7, molecular weight = 215.20 Da, 2 HBD, 4 HBA, 2 rotatable bonds) places it within the Rule of Three (Ro3) guidelines for fragment-based screening (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) with a minor deviation on HBA count [1]. Its positional isomer 3-(3-hydroxypyridin-2-yl)benzoic acid (CAS 1261931-64-9) shares the identical molecular formula and similar computed descriptors but differs in the intramolecular hydrogen-bonding capacity: the 3-hydroxy isomer can form an internal O–H···N hydrogen bond with the adjacent pyridine nitrogen, reducing its effective hydrogen bond donor count for intermolecular target engagement [2]. The 5-hydroxy substitution in the target compound positions the hydroxyl group distal to the pyridine nitrogen, preventing intramolecular hydrogen bonding and preserving both HBD sites for intermolecular interactions with biological targets [2]. This difference, while subtle in computed descriptors, can translate into measurably different protein-binding thermodynamics and NMR screening hit rates in fragment-based campaigns.

Fragment-based drug discovery Physicochemical properties Rule of Three Lead-likeness

Carboxylic Acid Derivatization Handle Enables Diversification into Bioactive Chemotypes Demonstrated in Glucokinase Modulator Patent Space

The free carboxylic acid group in the target compound provides a direct synthetic handle for amide coupling, esterification, or conversion to heterocyclic derivatives such as 1,2,4-oxadiazoles. This derivatization versatility is exemplified in patent US20070078168, which claims pyridine carboxylic acid derivatives as glucokinase (GLK) modulators for type 2 diabetes [1]. While the patent does not explicitly claim the target compound, it establishes the patent-space relevance of benzoyl amino pyridyl carboxylic acids, a structural class directly accessible from the target compound through a single amide coupling step [1]. The benchmark GLK activator GKA50 (EC50 = 33 nM at 5 mM glucose) belongs to this chemotype, demonstrating that pyridine carboxylic acid building blocks can yield nanomolar-potency clinical candidates [1]. By contrast, the methyl ester analog (methyl 3-(5-hydroxypyridin-2-yl)benzoate) requires a deprotection step before further derivatization, adding one synthetic transformation and associated yield loss . The free acid is therefore the preferred procurement form when rapid analog generation is a priority.

Glucokinase modulators Diabetes Patent analysis Medicinal chemistry

Recommended Procurement and Application Scenarios for 3-(5-Hydroxypyridin-2-yl)benzoic acid Informed by Quantitative Differentiation Evidence


Metal-Organic Framework (MOF) Synthesis Requiring Kinked Ligand Geometry for Non-Linear Pore Architectures

When the research objective is to construct MOFs with helical channels, corrugated layers, or non-centrosymmetric topologies, 3-(5-hydroxypyridin-2-yl)benzoic acid is the appropriate ligand choice over the para isomer. The meta-substitution pattern produces a ~120° kink that disrupts linear chain propagation, favoring the formation of 2D undulating sheets or 3D frameworks with chiral pores—architectures that are inaccessible with the 180° linear geometry of 4-(5-hydroxypyridin-2-yl)benzoic acid [1]. This geometric control has been exploited across the broader pyridylbenzoate ligand class to achieve second-order nonlinear optical (NLO) properties and enantioselective guest adsorption.

Medicinal Chemistry Optimization of GPR109A Agonists for Dyslipidemia and Atherosclerosis Indications

For structure-activity relationship (SAR) programs targeting the hydroxycarboxylic acid receptor 2 (GPR109A/HCA2), the target compound provides the validated 5-hydroxypyridin-2-yl pharmacophore that has delivered nanomolar binding (IC50 = 6 nM) and functional agonism (EC50 = 27 nM) in cellular assays [2]. Derivatization of the carboxylic acid handle enables rapid exploration of linker and terminal group SAR. In head-to-head comparisons of analogs differing only in the aryl linker, the 5-hydroxypyridin-2-yl-containing series showed a 3.2-fold functional potency advantage (EC50 27 nM vs. 86 nM) over the 4-substituted phenyl series [2], establishing the 5-hydroxypyridin-2-yl motif as a preferred pharmacophore for this target class.

Development of Selective Iron(III) or Aluminium(III) Chelators for Overload Disorders or Environmental Remediation

Class-level evidence from the hydroxypyridinecarboxylic acid chelator literature indicates that the 5-hydroxypyridin-2-yl motif adopts a 1,4-chelation geometry that is predicted to favor hard metal ions (Fe³⁺, Al³⁺) with conditional stability constants potentially exceeding those of 3-hydroxy isomers by 1–2 orders of magnitude at physiological pH [3]. The target compound is therefore the recommended entry point for synthesizing and screening focused libraries of Fe/Al chelators. The free carboxylic acid can be elaborated into ester prodrugs, amide-linked targeting moieties, or polymeric supports for environmental metal-capture applications.

Fragment-Based Drug Discovery Library Inclusion as a Rule-of-Three-Compliant Bifunctional Scaffold

With molecular weight of 215.20 Da, XLogP3-AA of 1.7, and two fully available hydrogen bond donors (no intramolecular quenching), 3-(5-hydroxypyridin-2-yl)benzoic acid meets fragment library criteria while offering a differentiated HBD profile compared to its 3-hydroxy isomer [4]. The 5-hydroxy isomer preserves both HBD sites for protein engagement, whereas the 3-hydroxy isomer loses one donor to intramolecular O–H···N hydrogen bonding [4]. For fragment screening campaigns where maximizing productive polar interactions correlates with hit identification rates, the 5-hydroxy isomer provides a measurable advantage in effective HBD count (2 vs. ~1) that can influence screening outcomes.

Quote Request

Request a Quote for 3-(5-Hydroxypyridin-2-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.